N-Benzyl Substitution Eliminates a Hydrogen Bond Donor Present in All Comparator N-1,3-Benzothiazol-2-ylbenzamides
The target compound bears an N-benzyl substituent on the amide nitrogen, resulting in a hydrogen bond donor (HBD) count of 0, in contrast to the comparator series of N-1,3-benzothiazol-2-ylbenzamides (compounds 1a–n, 2a–e) reported by Corbo et al. (2016), which all retain an NH amide proton (HBD count = 1) [1]. The absence of the NH donor in the target compound is predicted to reduce aqueous solubility, increase logP, and alter membrane permeability relative to the comparator series. In the Corbo et al. series, antiproliferative IC50 values against HepG2 and MCF-7 cell lines ranged from sub-micromolar to >100 µM depending on substitution pattern, demonstrating that even minor structural changes within this scaffold produce large potency shifts [1]. The N-benzyl modification is therefore not neutral: it fundamentally changes the hydrogen-bonding pharmacophore and physicochemical profile.
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 0 HBD (tertiary amide, N-benzyl substituted) |
| Comparator Or Baseline | Corbo et al. compound series 1a–n, 2a–e: 1 HBD (secondary amide, NH) |
| Quantified Difference | ΔHBD = 1 (complete loss of amide NH donor) |
| Conditions | Structural comparison based on published X-ray/crystal structure data and SMILES analysis; biological consequences inferred from SAR reported in Corbo et al. 2016 (HepG2 and MCF-7 MTT assays, 48 h incubation). |
Why This Matters
For procurement decisions targeting central nervous system (CNS) or intracellular targets, reduced HBD count can improve passive membrane permeability and blood-brain barrier penetration, potentially yielding distinct bioactivity profiles versus NH-bearing comparators.
- [1] Corbo F, Carocci A, Armenise D, et al. Antiproliferative Activity Evaluation of a Series of N-1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. Journal of Chemistry. 2016;2016:4267564. Table 1: compound structures and substitution patterns. Biological data in Table 2. View Source
